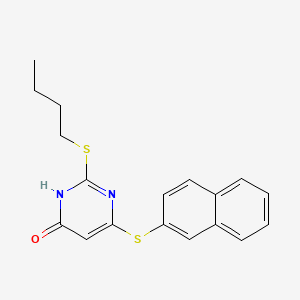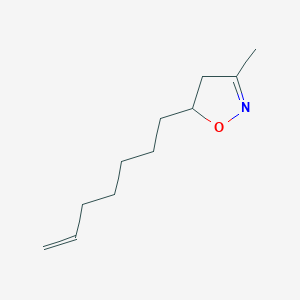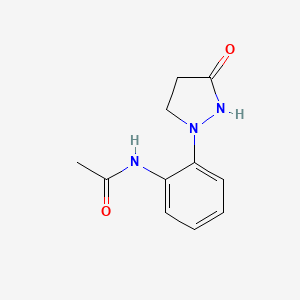![molecular formula C14H10N2O2S B12908490 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one CAS No. 646062-68-2](/img/structure/B12908490.png)
1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is a complex organic compound that features a thiophene ring, a pyrrolo[1,2-b]pyridazine core, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with a suitable pyrrolo[1,2-b]pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization or other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfone.
Pyrrolo[1,2-b]pyridazine derivatives: Compounds such as pyrrolo[1,2-b]pyridazine-5-carboxylic acid.
Uniqueness
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is unique due to its combined structural features, which confer specific chemical and biological properties.
Propiedades
Número CAS |
646062-68-2 |
|---|---|
Fórmula molecular |
C14H10N2O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
1-[7-(thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C14H10N2O2S/c1-9(17)10-8-12(14(18)13-5-3-7-19-13)16-11(10)4-2-6-15-16/h2-8H,1H3 |
Clave InChI |
OQZIRFJSOPPRNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)


![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)




![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

